Teasterone

Descripción

Identification and Endogenous Levels of Teasterone in Diverse Plant Species

This compound has been identified in a variety of plant species, including Camellia sinensis (tea plant) and Zea mays (corn), among others lipidmaps.org. As a brassinosteroid, it is commonly found alongside other prominent BRs such as brassinolide and castasterone metabolomicsworkbench.orguni.lunih.gov.

The endogenous levels of brassinosteroids, including this compound, are generally very low in plant tissues, typically ranging from 10^-12 to 10^-9 grams per gram of fresh weight thegoodscentscompany.com. These concentrations can vary significantly depending on the plant species, the specific organ or tissue type, and the developmental stage wikipedia.org. In some analytical studies, this compound levels have been reported as low or even undetectable, suggesting that it might be rapidly metabolized or present in extremely minute quantities under certain conditions thegoodscentscompany.comlipidmaps.orgwikipedia.org. However, in specific contexts, such as in brassinosteroid-deficient mutants, the levels of this compound can be notably higher, indicating its accumulation when downstream metabolic steps are impaired wikipedia.org.

While precise quantitative data for this compound across a broad range of species can be challenging to compile due to its low abundance and rapid conversion, its consistent identification as an intermediate highlights its biosynthetic significance.

Tissue and Organ-Specific Distribution of this compound (e.g., pollen, anthers, seedlings)

Brassinosteroids are found in nearly all plant parts, including leaves, stems, roots, flowers, and grains metabolomicsworkbench.orguni.lunih.govuni.lu. Notably, pollen and immature seeds are recognized as particularly rich sources of brassinosteroids, often exhibiting the highest endogenous concentrations wikipedia.orgmetabolomicsworkbench.orgnih.govthegoodscentscompany.com. Young, actively growing shoots also tend to accumulate higher levels of BRs compared to more mature tissues wikipedia.orgmetabolomicsworkbench.org.

Specific research has identified conjugated forms of this compound, such as this compound 3-laurate and this compound 3-myristate, in lily pollen wikipedia.org. This suggests that this compound, or its derivatives, plays a specialized role in reproductive tissues. The presence of brassinosteroids in pollen is critical for male fertility, influencing processes like pollen viability and pollen tube elongation.

Developmental Regulation of this compound Abundance in Plant Growth

The abundance of this compound, like other brassinosteroids, is subject to developmental regulation throughout the plant life cycle. Endogenous BR levels fluctuate with tissue age and developmental progression wikipedia.orgmetabolomicsworkbench.org. Younger, actively growing tissues generally contain higher concentrations of brassinosteroids, reflecting their role in promoting cell division and expansion metabolomicsworkbench.orgthegoodscentscompany.com.

This compound serves as a crucial intermediate in the complex brassinosteroid biosynthetic pathway, where campesterol is converted into more biologically active forms like brassinolide nih.gov. The conversion of this compound to typhasterol and subsequently to castasterone has been observed in various plant systems, such as Phaseolus vulgaris and Marchantia polymorpha. This metabolic progression highlights this compound's position early in the pathway nih.gov.

Studies on lily pollen development have indicated that conjugated this compound may function as a storage form, which is then hydrolyzed to release free this compound during pollen maturation. This release facilitates the subsequent biosynthesis of brassinolide, emphasizing this compound's dynamic role in regulating brassinosteroid availability during critical developmental stages wikipedia.org. The precise regulation of brassinosteroid levels, including this compound, is essential for optimal plant growth and development, with disruptions in their biosynthesis or signaling leading to various growth defects, such as dwarfism, altered seed development, and delayed flowering metabolomicsworkbench.orguni.lu.

Propiedades

Número CAS |

92751-21-8 |

|---|---|

Fórmula molecular |

C28H48O4 |

Peso molecular |

448.7 g/mol |

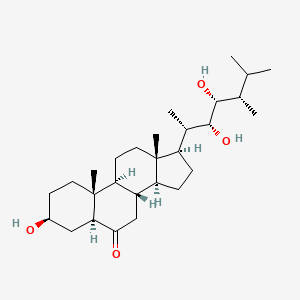

Nombre IUPAC |

(3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H48O4/c1-15(2)16(3)25(31)26(32)17(4)20-7-8-21-19-14-24(30)23-13-18(29)9-11-28(23,6)22(19)10-12-27(20,21)5/h15-23,25-26,29,31-32H,7-14H2,1-6H3/t16-,17-,18-,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1 |

Clave InChI |

SBSXXCCMIWEPEE-GZKYLSGOSA-N |

SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |

SMILES canónico |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O |

Origen del producto |

United States |

Analytical Methodologies for Teasterone Characterization and Quantification in Research

Extraction and Purification Protocols for Teasterone from Complex Biological Matrices

The initial step in this compound analysis from biological samples involves efficient extraction and subsequent purification to isolate the compound from interfering matrix components. Research has demonstrated the effectiveness of solvent-based extraction methods for this compound. For instance, in studies involving cell suspension cultures, this compound has been effectively extracted using 80% methanol. Following extraction, purification steps are critical to prepare the sample for downstream analysis. In the context of brassinosteroid analysis, which includes this compound, purification has been achieved through techniques such as silicic acid chromatography and subsequent High-Performance Liquid Chromatography (HPLC) oup.comtandfonline.com.

An example of a purification scheme for brassinosteroids, including this compound, from plant pollen involved extensive successive extraction with 80% aqueous acetone, chloroform-methanol, and iso-propanol. The combined extracts were then reduced to an aqueous solution and subsequently extracted with chloroform. The chloroform-soluble fraction was further purified by silicic acid chromatography, yielding active fractions. These fractions were then subjected to further HPLC purification steps, such as Sephadex LH-20 chromatography and various reversed-phase HPLC columns tandfonline.com.

Advanced Mass Spectrometry-Based Detection and Quantification of this compound

Mass spectrometry (MS) techniques are indispensable for the sensitive and selective detection and quantification of this compound due to their high specificity and ability to identify compounds based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS and GC-SIM) in this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and its more sensitive variant, Gas Chromatography-Selected Ion Monitoring (GC-SIM), are widely utilized for the analysis of this compound, particularly after appropriate derivatization to enhance volatility and improve chromatographic behavior. These methods allow for the separation of this compound from other compounds before its detection by the mass spectrometer.

Research has successfully employed GC-MS and GC-SIM for the identification and quantification of this compound in various plant materials, such as Marchantia polymorpha cultured cells and Lilium elegans pollen oup.comtandfonline.com. For instance, GC-MS and GC-SIM analyses of this compound have been performed using a Hewlett-Packard 5973 mass spectrometer connected to a 6890 gas chromatograph equipped with an HP-5 fused silica capillary column (0.25 x 30 m, 0.25 nm film thickness). Typical GC conditions involved an on-column injection mode with helium as the carrier gas at a flow rate of 1.0-1.5 ml/min, and oven temperature gradients starting around 150-175°C, increasing to 280-285°C oup.com.

In GC-SIM analysis, specific characteristic ions are monitored, which significantly increases sensitivity for the detection of this compound and its metabolites. For example, in the conversion of this compound to 3-dehydrothis compound, the methaneboronate derivative of 3-dehydrothis compound showed characteristic ions at m/z 470 and 155 oup.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) for this compound Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer high sensitivity, selectivity, and throughput for the profiling and quantification of this compound, especially in complex matrices where GC-MS might face limitations due to sample volatility or thermal stability requirements.

A method for the quantification of brassinosteroids, including this compound, in plant tissues has been developed using an on-line two-dimensional microscale solid phase extraction (2DμSPE) coupled with on-column derivatization (OCD) and HPLC-MS/MS. This method demonstrated significant enhancement in MS/MS sensitivity for this compound, with detection limits as low as 1.4 to 6.6 pg researchgate.net. The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for highly specific detection by monitoring precursor-to-product ion transitions unique to this compound, minimizing matrix interferences.

Derivatization Strategies (e.g., Methaneboronate, Phenyl Boronic Acid) for Enhanced this compound Detection

Derivatization is a crucial step in enhancing the detection sensitivity and improving the chromatographic properties of this compound, particularly for GC-MS analysis, by increasing its volatility and thermal stability. For MS-based methods, derivatization can also introduce functionalities that improve ionization efficiency.

Methaneboronate Derivatization: Methaneboronate derivatization has been successfully applied to this compound and its metabolites. This strategy involves treating the samples with methaneboronic acid, typically in pyridine, to form stable cyclic boronate esters. For instance, bismethaneboronation was performed by treating samples with 0.2% methaneboronic acid in pyridine at 60°C for 40 minutes, which was crucial for GC/MS analysis and identification of this compound and related brassinosteroids tandfonline.com. The methaneboronate derivative of 3-dehydrothis compound, a metabolite of this compound, showed characteristic ions at m/z 470 and 155 in GC-SIM analysis oup.com.

Phenyl Boronic Acid Derivatization: Phenyl boronic acid (PBA) and its derivatives are increasingly utilized for derivatization, especially for compounds containing vicinal diol moieties, which are present in this compound. This derivatization forms stable boronic esters, significantly enhancing sensitivity in MS analysis. In a highly sensitive on-line 2DμSPE-OCD-HPLC-MS/MS method for brassinosteroids, including this compound, a phenyl boronic acid silica sorbent was used for selective extraction, and m-aminophenylboronic acid (m-APBA) was employed as an on-column derivatization reagent. This derivatization strategy was reported to increase the detection sensitivity of brassinosteroids by 13 to 8437 times researchgate.net.

Table 1: Examples of Derivatization Strategies for this compound and Related Brassinosteroids

| Derivatization Reagent | Target Functional Group | Analytical Technique | Enhancement/Application | Reference |

| Methaneboronic Acid | Hydroxyl groups | GC-MS, GC-SIM | Improved volatility, characteristic ions for detection | oup.comtandfonline.com |

| m-Aminophenylboronic Acid (m-APBA) | Vicinal diols | LC-MS/MS | Enhanced MS/MS sensitivity (13-8437x) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique essential for the definitive structural elucidation of this compound and its potential metabolites. It provides detailed information about the connectivity of atoms and the three-dimensional arrangement of molecules.

For this compound, proton (¹H) NMR spectroscopy has been used for its identification. For example, the identification of this compound from Zea mays pollen was achieved through GC/MS and/or ¹H NMR, indicating the utility of NMR in confirming its structure tandfonline.com. NMR experiments typically involve acquiring various spectra, including ¹H NMR, Carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These advanced NMR techniques provide insights into proton-proton, proton-carbon direct, and proton-carbon long-range correlations, respectively, which are crucial for piecing together the complete molecular structure hyphadiscovery.com. While specific detailed NMR data for this compound are not widely published in general search results, the principle of using comprehensive NMR datasets for steroid structural elucidation is well-established hyphadiscovery.comresearchgate.netrsc.org.

High-Performance Liquid Chromatography (HPLC) Techniques for this compound Isolation and Analysis (e.g., Normal-Phase, Reversed-Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used for the isolation, purification, and analysis of this compound. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) modes are applicable, offering different selectivities based on the polarity of the stationary and mobile phases.

Normal-Phase HPLC (NP-HPLC): Normal-phase HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is particularly effective for separating polar compounds like this compound based on interactions with the stationary phase. In the purification of brassinosteroids from Zea mays pollen, silicic acid chromatography (a form of normal-phase chromatography) was used as an initial purification step, followed by further HPLC steps tandfonline.com. NP-HPLC can be advantageous for separating structural isomers and compounds with subtle differences in polar functional groups thermofisher.com.

Reversed-Phase HPLC (RP-HPLC): Reversed-phase HPLC, which employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., acetonitrile/water, methanol/water), is generally the more common mode for the analysis of a wide range of organic compounds, including steroids. RP-HPLC is extensively used for the separation of this compound from complex mixtures.

Research has shown the application of RP-HPLC columns such as SSC-ODS-5301 and Nucleosil 5C18, eluted with acetonitrile-water-acetic acid mixtures, for the purification of this compound and other brassinosteroids from plant extracts tandfonline.com. The choice of column (e.g., C18, C8) and mobile phase composition (e.g., ratio of organic solvent to water, presence of modifiers like acetic acid) is optimized to achieve optimal resolution and retention for this compound.

Table 2: HPLC Techniques for this compound Isolation and Analysis

| HPLC Mode | Stationary Phase Type | Mobile Phase Polarity | Application in this compound Analysis | Reference |

| Normal-Phase | Polar (e.g., Silica) | Non-polar | Initial purification, separation of polar compounds | tandfonline.com |

| Reversed-Phase | Non-polar (e.g., C18, C8) | Polar | High-resolution separation, purification prior to MS | tandfonline.comtandfonline.com |

Plant Bioassay Techniques as Research Tools for this compound Activity Assessment (e.g., Rice Lamina Inclination Bioassay)

Plant bioassay techniques serve as crucial research tools for assessing the biological activity of plant growth regulators, including brassinosteroids like this compound. These assays provide a sensitive and specific means to evaluate the physiological effects of compounds on plant development. Among these, the rice lamina inclination bioassay is widely recognized and extensively used for its efficacy in detecting brassinosteroid activity. researchgate.netdss.go.th

The Rice Lamina Inclination Bioassay: Principle and Methodology

The rice lamina inclination bioassay is a highly sensitive and specific method for quantifying brassinosteroid activity. This bioassay is based on the characteristic physiological response of young rice seedlings, specifically the inclination (bending) of their lamina joint in response to brassinosteroids. researchgate.netdss.go.thoup.com Etiolated seedlings of rice (e.g., Oryza sativa L. cv. Koshihikari) are typically used for this test. oup.comtandfonline.com

The principle relies on the ability of brassinosteroids to promote cell elongation on the adaxial side of the lamina joint, leading to a differential growth and subsequent bending. The degree of lamina inclination is directly proportional to the concentration of the active brassinosteroid within a certain range, allowing for quantitative assessment. oup.com

A typical procedure involves:

Preparation of Seedlings: Etiolated rice seedlings are grown under controlled conditions, often in the dark, to ensure uniform growth and sensitivity. tandfonline.com

Application of Test Samples: Test solutions containing this compound or plant extracts are applied to the lamina joint of excised rice seedlings. oup.comtandfonline.com

Incubation: The treated seedlings are incubated for a specific period, typically 72-96 hours, under controlled temperature and humidity.

Measurement: The angle of inclination of the lamina joint is measured, often using a protractor or image analysis software. The bending angle serves as a direct indicator of brassinosteroid activity. oup.com

This bioassay has been instrumental in the isolation, identification, and characterization of numerous natural brassinosteroids, including this compound, due to its high sensitivity, capable of detecting activity at picomolar concentrations. researchgate.netdss.go.th

Research Findings on this compound Activity

This compound (TE) is a key intermediate in the early C-6 oxidation pathway of brassinosteroid biosynthesis, converting from cathasterone and subsequently to 3-dehydrothis compound and typhasterol, eventually leading to castasterone and brassinolide. oup.comtandfonline.comfrontiersin.orgfrontiersin.org Research utilizing the rice lamina inclination bioassay has provided significant insights into this compound's biological activity and its role within the brassinosteroid pathway.

Studies have shown that while brassinolide (BL) and castasterone (CS) exhibit the highest biological activity in the rice lamina inclination test, this compound also demonstrates considerable activity. The biological activity of intermediates in the brassinosteroid biosynthetic pathway generally increases as the pathway proceeds towards brassinolide. researchgate.nettandfonline.com

Table 1: Relative Activities of Brassinosteroids in the Rice Lamina Inclination Test researchgate.nettandfonline.com

| Compound | Relative Activity (Brassinolide = 1200) |

| 6-Oxocampestanol | 0.002 |

| Cathasterone | 1 |

| This compound | 20 |

| 3-Dehydrothis compound | ~20 (similar to this compound) |

| Typhasterol | ~20 (similar to this compound) |

| Castasterone | 240 |

| Brassinolide | 1200 |

Note: Relative activities are approximate and can vary slightly between studies, but the general trend of increasing activity along the biosynthetic pathway is consistent.

Detailed research findings illustrate this compound's activity in various plant systems:

Lily Anthers (Lilium longiflorum): this compound has been identified in lily anthers, and its biological activity, along with that of its derivative this compound 3-myristate, has been confirmed using the rice lamina inclination test. The biological activity of this compound 3-myristate was found to be comparable to that of free this compound. tandfonline.com Another study identified this compound-3-O-β-D-glucopyranoside as a new conjugated brassinosteroid metabolite in lily cell suspension cultures, and its presence was also confirmed in lily anthers, with its biological activity compared to this compound using the rice lamina inclination bioassay. tandfonline.com

Marchantia polymorpha Cultured Cells: The rice lamina inclination test has been employed to examine brassinosteroid activity in extracts from Marchantia polymorpha cultured cells. While this compound itself was a precursor in the conversion to typhasterol, fractions containing its derivatives showed biological activity. oup.com

Phaseolus vulgaris: The occurrence of this compound and typhasterol has been demonstrated in Phaseolus vulgaris, and their enzymatic conversion has been studied. The rice lamina inclination bioassay has been used in these contexts to confirm the presence and activity of brassinosteroids. researchgate.net

Tomato Shoots (Lycopersicon esculentum): Although this compound and typhasterol were not consistently found in high levels in tomato analysis, the rice lamina inclination bioassay was used to determine the biological activities of other brassinosteroids like castasterone and brassinolide, which are approximately tenfold higher than their 28-nor counterparts. This highlights the bioassay's utility in comparing activities of various brassinosteroids within a plant. oup.com

The rice lamina inclination bioassay has proven to be an invaluable tool for researchers studying this compound and other brassinosteroids, facilitating the understanding of their distribution, biosynthesis, metabolism, and physiological roles in diverse plant species. dss.go.th

Theoretical and Computational Investigations of Teasterone

Molecular Modeling of Teasterone Conformation and Stereochemistry

Molecular modeling plays a crucial role in understanding the three-dimensional structure and stereochemical properties of complex organic molecules like this compound. This compound's stereochemistry is precisely defined by its IUPAC name: (3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one nih.gov. This detailed nomenclature explicitly describes the absolute configuration at each chiral center, which is critical for its biological activity and interactions.

Computational methods provide various descriptors that characterize this compound's molecular properties, offering insights into its potential behavior in different environments.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Unit | Source |

| Molecular Formula | C₂₈H₄₈O₄ | - | nih.govgenome.jp |

| Molecular Weight | 448.68 | g/mol | genome.jp |

| Exact Mass | 448.3553 | Da | genome.jp |

| XLogP3 | 5.7 | - | nih.gov |

| Topological Polar Surface Area | 77.8 | Ų | nih.gov |

| Complexity | 706 | - | nih.gov |

These computed descriptors are derived from the molecular structure and provide foundational data for further computational studies, including conformational analysis and prediction of physicochemical properties.

Computational Chemistry Approaches to this compound Reactivity and Reaction Mechanisms

This compound is an integral component of the brassinosteroid biosynthetic pathway in plants. Its reactivity is primarily understood in the context of its biochemical transformations within this pathway. A significant step involves the conversion of cathasterone to this compound, a reaction mediated by a C-23 steroid hydroxylase scielo.br. This enzyme is likely encoded by the cpd gene in Arabidopsis scielo.br. This enzymatic hydroxylation highlights a specific reaction mechanism where this compound is formed from a precursor, demonstrating its role as a key intermediate in the synthesis of more complex brassinosteroids. While detailed computational chemistry studies focusing on the intrinsic reaction mechanisms of this compound itself (e.g., quantum chemical calculations of reaction pathways or transition states) are not explicitly detailed in current literature, its defined role in a biochemical pathway implies specific sites of reactivity and susceptibility to enzymatic modification.

Chemoinformatic Analysis of this compound within the Chemical Space of Natural Steroids

Chemoinformatics provides powerful tools for analyzing the vast landscape of chemical compounds, including natural products like steroids. This compound has been included in chemoinformatic explorations that aim to map the chemical space of natural steroids chemrxiv.org. These studies leverage computational techniques to analyze large datasets of compounds, correlating structural properties with their biological functions and biosynthetic origins chemrxiv.org.

By applying chemoinformatic methods, researchers can:

Characterize the structural diversity of natural steroids.

Identify relationships between physicochemical and topological properties and their biological roles.

Trace the evolutionary emergence of more complex compounds from simpler precursors within the steroid family chemrxiv.org.

The inclusion of this compound in such analyses underscores its significance as a representative natural steroid, contributing to a broader understanding of the structural and functional relationships within this important class of biomolecules.

Molecular Docking and Simulation Studies of this compound Interactions with Plant Receptors (e.g., BRI1-BAK1 Complex)

As a brassinosteroid, this compound is involved in plant growth and development signaling pathways scielo.brfrontiersin.org. Brassinosteroids are perceived by specific plant receptors, notably the Brassinosteroid Insensitive 1 (BRI1) receptor kinase, which forms a complex with its co-receptor BRI1-Associated Receptor Kinase 1 (BAK1) to initiate signal transduction scielo.brnih.gov. The conversion of this compound to Castasterone is also linked to the BRI1/BAK1 complex signaling pathway bwise.kr.

Molecular docking and simulation studies are valuable computational approaches for investigating the interactions between small molecules (ligands) and biological macromolecules (receptors). These methods can predict the binding affinity, orientation, and conformational changes that occur upon ligand-receptor binding, revealing the steric and electrostatic complementarity between them mdpi.comnih.govjapsonline.com. Given this compound's role in brassinosteroid biosynthesis and its connection to the BRI1-BAK1 signaling complex, it is a highly relevant candidate for such computational investigations. While direct, detailed molecular docking studies specifically on this compound's interaction with the BRI1-BAK1 complex were not extensively detailed in the provided search results, the established mechanism of brassinosteroid perception by BRI1-BAK1 suggests that computational modeling could elucidate the precise binding modes and energetic contributions of this compound to these crucial plant receptor interactions scielo.brfrontiersin.orgnih.govmdpi.com. Furthermore, the fact that certain compounds inhibit brassinosteroid biosynthesis by binding to enzymes like CYP90D1, which acts on this compound precursors, indicates potential for docking studies to understand these enzymatic interactions as well frontiersin.org.

Advanced Research Directions and Methodological Innovations in Teasterone Studies

Application of Isotopic Labeling Techniques (e.g., Deuterium, Carbon-14) for Tracing Teasterone Biosynthetic Pathways

Isotopic labeling techniques are indispensable tools for elucidating the complex biosynthetic routes of this compound and other brassinosteroids. By incorporating stable isotopes like deuterium (²H or D) or radioactive isotopes such as carbon-14 (¹⁴C) into precursor molecules, researchers can trace their metabolic fate within plant systems.

Deuterium-labeled this compound has been successfully employed in feeding experiments to map out subsequent steps in brassinosteroid synthesis. For instance, when deuterated this compound was administered to rye seedlings, it was incorporated into secasterone and 2,3-diepisecasterone, indicating a biosynthetic route that proceeds through this compound to these compounds and further to 2,3-epoxybrassinosteroids. Similarly, deuterated secasterone was observed to yield deuterated castasterone and 2-epicastasterone, suggesting sub-pathways from typhasterol/Teasterone via 2,3-epoxybrassinosteroid intermediates to castasterone. nih.gov Early studies also reported the [26,27-²H₆] labeling of brassinolide, castasterone, typhasterol, and this compound, demonstrating the utility of these methods in identifying biosynthetic precursors. nih.govmpg.de The use of deuterium-labeled 6-deoxo-BRs, including this compound, has been instrumental in identifying them as biosynthetic precursors of castasterone in specific cell lines. nih.gov

Beyond hydrogen isotopes, carbon-14 labeled brassinosteroids, such as [4-¹⁴C]-24-epibrassinolide, have been utilized to study their metabolism and distribution within plants. nih.gov These isotopic approaches are fundamental for investigating the biosynthesis, metabolic transformations, transport mechanisms, and tissue-specific distribution of endogenous brassinosteroids, including this compound, at a molecular level. nih.govmpg.de

Integration of Genetic and Mutational Analysis with this compound Research (e.g., BR-Deficient Mutants, Gene Cloning Studies)

Genetic and mutational analyses have provided profound insights into the roles of this compound and its related biosynthetic enzymes. The identification and characterization of brassinosteroid-deficient (BR-deficient) and BR-insensitive mutants have been pivotal in dissecting the brassinosteroid biosynthetic pathway and signaling cascade.

A notable example is the lkb mutant of garden pea (Pisum sativum L.), which exhibits a BR-deficient dwarf phenotype. Application of exogenous brassinosteroids, including brassinolide, castasterone, typhasterol, 3-dehydrothis compound, and this compound, can normalize the internode growth of lkb seedlings. uni.lu Biochemical analysis of lkb mutants revealed significantly lower levels of brassinolide, castasterone, and 6-deoxocastasterone compared to wild-type plants. These findings suggest that the lkb mutation likely causes a block in the BR biosynthetic pathway prior to the production of this compound. uni.lunih.gov

In Arabidopsis thaliana, the cpd gene is believed to encode a C-23 steroid hydroxylase, an enzyme crucial for the conversion of cathasterone to this compound. This highlights a specific enzymatic step involving this compound within the brassinosteroid biosynthetic network. wikipedia.org BR-deficient mutants, generally resulting from lesions in genes encoding BR biosynthetic enzymes, can often have their wild-type phenotype restored by exogenous BR application. wikipedia.org Further genetic studies, including the cloning of genes encoding these enzymes, are essential for a comprehensive molecular understanding of brassinosteroid biosynthesis. nih.gov

Beyond biosynthesis, this compound's involvement in plant development has been observed in studies of Lilium longiflorum, where anthers accumulate C-3 acyl conjugates of this compound. During pollen maturation, free this compound is released in a developmentally regulated manner, suggesting a precise control mechanism for its availability and function. nih.gov Furthermore, BR-deficient mutants in barley, such as 522DK and 527DK, show reduced plant height, and the application of this compound can restore their leaf blade width, underscoring this compound's importance in growth regulation. nih.gov

Table 1: Effects of this compound Application on BR-Deficient Mutants

| Mutant Line (Species) | Phenotype | Effect of this compound Application | Implication for Biosynthesis | Source |

| lkb (Garden Pea) | Dwarfism | Normalizes internode growth | Block prior to this compound | uni.lunih.gov |

| 522DK (Barley) | Reduced Height | Restores leaf blade width | BR deficiency | nih.gov |

| 527DK (Barley) | Reduced Height | Restores leaf blade width | BR deficiency | nih.gov |

Systems Biology and Multi-Omics Approaches for Comprehensive this compound Pathway Analysis

Systems biology, underpinned by multi-omics approaches, offers a holistic framework for understanding the intricate networks governing this compound biosynthesis, metabolism, and signaling. Multi-omics integrates diverse biological data layers, including genomics, transcriptomics, proteomics, and metabolomics, to provide a more comprehensive picture of biological systems. metabolomicsworkbench.orguni.luuni.lu

For this compound research, this integrated approach can involve:

Genomics : Identifying and characterizing all genes involved in the this compound biosynthetic pathway, its transport, and its perception. This includes novel enzymes or regulatory elements.

Transcriptomics : Analyzing the expression profiles of genes related to this compound synthesis and response under various physiological conditions or environmental stresses. This can reveal how this compound levels are regulated at the transcriptional level and how its presence influences gene expression.

Proteomics : Identifying and quantifying the proteins, particularly enzymes (e.g., cytochrome P450 monooxygenases, reductases) and receptors, that directly participate in this compound's synthesis, modification, degradation, and signal transduction. This can provide insights into post-transcriptional regulation and enzyme activity.

Metabolomics : Providing a quantitative snapshot of this compound and its precursors, intermediates, and downstream metabolites. This allows for precise mapping of the metabolic flux through the this compound pathway and identification of bottlenecks or alternative routes. uni.lu

The integration of these "omics" datasets, though challenging due to data heterogeneity, is crucial for revealing novel insights into the complex interplay of molecules. uni.lu Computational and mathematical tools, such as network analysis, various machine learning algorithms (e.g., deep learning, Bayesian models), dimension reduction techniques, clustering, and pathway enrichment analysis, are essential for processing, integrating, and interpreting the vast amounts of multi-omics data. metabolomicsworkbench.orguni.luuni.lu This comprehensive analysis can lead to the identification of novel biomarkers, a deeper understanding of this compound's biological functions, and the prioritization of targets for further research or biotechnological applications. metabolomicsworkbench.orguni.luuni.lu

Future Methodological Advancements in this compound Isolation, Identification, and Functional Elucidation

Future advancements in this compound research will likely leverage cutting-edge technologies to enhance its isolation, precise identification, and detailed functional characterization.

Isolation and Identification:

Advanced Chromatographic Techniques : The continued development of ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) will enable more efficient and sensitive separation and detection of this compound and its derivatives from complex biological matrices, even at very low concentrations. Techniques like two-dimensional liquid chromatography (2D-LC) can provide enhanced separation power for isomeric compounds.

High-Resolution Mass Spectrometry (HRMS) and Ion Mobility-Mass Spectrometry (IM-MS) : These technologies will offer unprecedented capabilities for structural elucidation, allowing for precise determination of molecular formulas and differentiation of isomers based on their gas-phase conformations. Advanced fragmentation techniques (MS/MS, MSⁿ) will provide more detailed structural information. metabolomicsworkbench.org

Cryo-probe Nuclear Magnetic Resonance (NMR) and Micro-NMR : These advancements will enable structural confirmation with significantly smaller sample quantities, which is crucial for natural products isolated in minute amounts. Hyphenated NMR techniques could provide online structural information. metabolomicsworkbench.org

Chiroptical Methods : Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) will become more routinely applied for determining the absolute configuration of this compound and its chiral derivatives, a critical aspect for understanding their specific biological activities.

Computational Chemistry : Integration of ab initio and density functional theory (DFT) calculations for predicting spectroscopic properties (NMR, ECD, VCD) will aid in the unambiguous structural assignment of novel this compound-related compounds by comparing theoretical and experimental data.

Functional Elucidation:

CRISPR-Cas9 and Gene Editing Technologies : Targeted gene editing will allow for precise manipulation of genes involved in this compound biosynthesis, perception, and signaling in various plant species. This will facilitate the creation of specific mutants to study the phenotypic consequences of altered this compound levels or impaired signaling with high precision.

Single-Cell Omics : Applying single-cell RNA sequencing, single-cell metabolomics, and single-cell proteomics will enable the study of this compound metabolism and signaling at an unprecedented resolution, revealing cell-type-specific roles and heterogeneity in cellular responses within plant tissues.

Chemical Biology Tools : Development of highly specific chemical probes, activity-based protein profiling (ABPP) probes, or photoaffinity labels for this compound-binding proteins (e.g., receptors, biosynthetic enzymes) will allow for the direct identification and characterization of molecular targets and interaction partners in planta.

Advanced Imaging Techniques : The use of genetically encoded fluorescent reporters and advanced microscopy techniques (e.g., super-resolution microscopy, light-sheet microscopy) will enable real-time, non-invasive visualization of this compound distribution, transport, and dynamic signaling events within living plant cells and tissues.

Artificial Intelligence (AI) and Machine Learning (ML) : AI and ML algorithms will play an increasingly significant role in predicting novel this compound biosynthetic pathways, identifying potential this compound-interacting proteins, and screening large chemical libraries for new this compound-like compounds with desired bioactivities. uni.luuni.lu These computational tools will also be crucial for interpreting complex multi-omics datasets to derive functional insights.

Synthetic Biology : Engineering microbial platforms (e.g., yeast, bacteria) or plant cell cultures for the heterologous production of this compound and its derivatives will provide scalable and controlled systems for large-scale functional studies, structural modifications, and potential industrial applications.

These methodological advancements promise to deepen our understanding of this compound's fundamental biology and unlock new avenues for its application in agriculture and beyond.

Q & A

Q. What are the established methods for synthesizing teasterone, and how do they address stereochemical challenges?

this compound is synthesized from crinosterol via solvolysis, Jones oxidation, and epoxidation, with critical steps ensuring proper stereochemistry at C-22, C-23, and C-23. For example, epoxide-ring opening of (22R,23R)-epoxide intermediates with HBr–AcOH followed by inversion reactions ensures correct hydroxyl group configurations . Fluorinated analogs have also been synthesized to study structure-activity relationships, requiring precise control of substituent placement .

Q. How is this compound detected and quantified in plant tissues, and what analytical techniques are most reliable?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting this compound in plant extracts. Protocols include derivatization (e.g., using methylboronic acid) to enhance volatility and sensitivity. For example, Brachypodium distachyon studies quantified this compound via GC-MS after fractionation and comparison with deuterated internal standards .

Q. What is the role of this compound in the brassinosteroid (BR) biosynthetic pathway, and how does it interact with other intermediates?

this compound is a key intermediate in both campestanol-dependent and independent pathways. It reversibly converts to typhasterol via 3-dehydrothis compound, a process critical for maintaining BR homeostasis. Enzymatic steps involve cytochrome P450s (e.g., CYP90A1/CYP90D2) for hydroxylation and oxidation .

Advanced Research Questions

Q. How do reversible conversions between this compound and typhasterol impact experimental interpretations of BR biosynthesis?

Reversible reactions complicate pathway mapping, as equilibrium shifts can mask dominant pathways. For example, isotopic labeling (e.g., [²H₆]6-deoxoCT) and enzyme inhibition studies (e.g., using YCZ-18) help distinguish between competing routes. Data contradictions often arise from tissue-specific enzyme expression or environmental factors .

Q. What genetic tools are available to study this compound biosynthesis, and how do mutants clarify its physiological roles?

Arabidopsis mutants (e.g., det2, dwf4) with disrupted BR biosynthesis reveal this compound’s role in hypocotyl elongation and stress responses. CRISPR-Cas9 knockouts of BdCYP90B1 in Brachypodium disrupt C-22 hydroxylation, blocking this compound production and validating its necessity in shoot development .

Q. What experimental strategies resolve discrepancies in proposed BR biosynthetic pathways involving this compound?

Cross-validation via in vitro enzyme assays (e.g., yeast-expressed CYP85A1) and metabolic flux analysis using stable isotopes (e.g., ¹³C-labeled precursors) clarifies pathway dominance. For instance, Brachypodium studies confirmed campestanol-independent routes by tracing 6-deoxothis compound conversion .

Methodological Considerations

Q. How can researchers ensure reproducibility in this compound synthesis and quantification?

- Synthesis : Document stereochemical controls (e.g., NMR for epoxide configuration ).

- Quantification : Use internal standards (e.g., deuterated this compound) and validate GC-MS protocols with spike-recovery tests .

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail and supplementary data .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response effects in bioassays?

Dose-response curves (e.g., rice lamina inclination assays) require nonlinear regression models (e.g., four-parameter logistic). Report EC₅₀ values with confidence intervals and account for biological replicates (n ≥ 30 seedlings) to ensure robustness .

Tables

Q. Table 1. Key Enzymes in this compound Biosynthesis

Q. Table 2. Common Analytical Techniques for this compound

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| GC-MS | Quantification in plant extracts | ~0.1 ng/g | Requires derivatization |

| LC-MS/MS | High-throughput profiling | ~0.01 ng/g | Costly instrumentation |

| Radioimmunoassay | Field studies | ~1 ng/g | Cross-reactivity with analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.